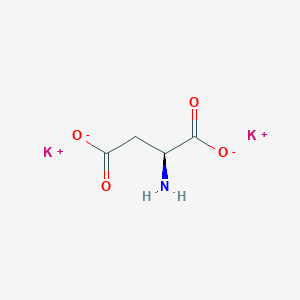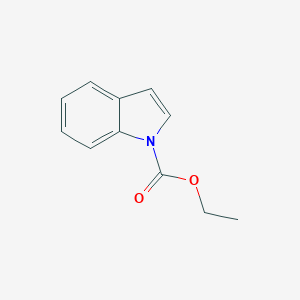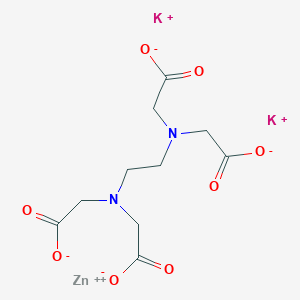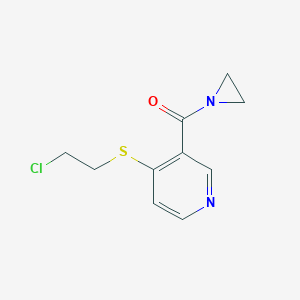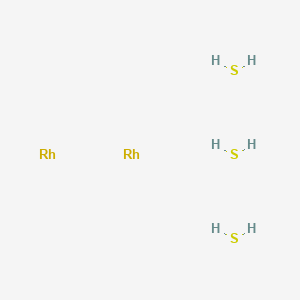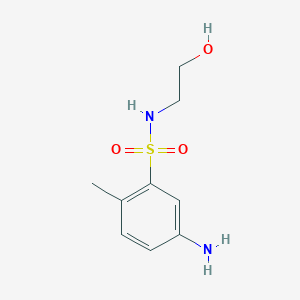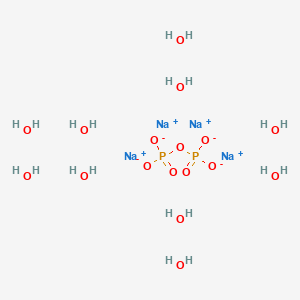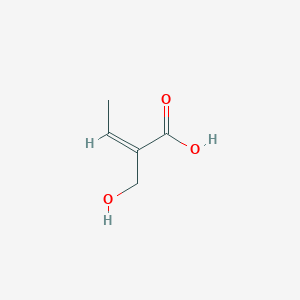
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in medicinal chemistry, material science, and other areas of research. In
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. In material science, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood. However, studies have shown that this compound interacts with various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have analgesic properties and has been studied for its potential use in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- in lab experiments is its unique structure, which makes it suitable for use in various fields of research. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential use in the treatment of neurological disorders and cancer. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has shown potential applications in various fields of scientific research. Its unique structure, ease of synthesis, and potential therapeutic properties make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a complex process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing this compound is the Hantzsch pyridine synthesis. This method involves the condensation of aldehydes, ammonia, and β-ketoesters to produce the desired compound. Other methods include the use of palladium-catalyzed reactions, which have been shown to be effective in producing high yields of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-.
Eigenschaften
CAS-Nummer |
14549-57-6 |
|---|---|
Produktname |
Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- |
Molekularformel |
C16H19N3 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-(4-phenylpiperidin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C16H19N3/c17-15-12-18-9-6-16(15)19-10-7-14(8-11-19)13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11,17H2 |
InChI-Schlüssel |
LZFOYCALPNQKJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=NC=C3)N |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=NC=C3)N |
Andere CAS-Nummern |
14549-57-6 |
Synonyme |
4-(4-Phenyl-1-piperidinyl)-3-pyridinamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





